3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide
Description
The compound “3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide” is a sulfonamide derivative featuring a pyridazine core substituted with a pyridin-2-ylamino group and linked via an ethylamino chain to a 3,5-dimethylisoxazole sulfonamide moiety.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-11-16(12(2)26-23-11)27(24,25)19-10-9-18-14-6-7-15(22-21-14)20-13-5-3-4-8-17-13/h3-8,19H,9-10H2,1-2H3,(H,18,21)(H,17,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOWWXMPZRJFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3,5-Dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H23N5O3S
- Molecular Weight : 425.51 g/mol
- CAS Number : 453562-69-1
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and signaling pathways. It has been shown to act as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle and are often implicated in cancer progression .
Anticancer Activity
Research indicates that 3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including prostate cancer (PC3 cells) and colorectal cancer (HT-29 cells). The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 | 5.2 | Apoptosis induction |
| HT-29 | 4.8 | Cell cycle arrest (G1 phase) |
Inhibition of Kinases
The compound is noted for its selective inhibition of CDK4 and CDK6, which are critical for cell cycle progression. This inhibition leads to reduced phosphorylation of retinoblastoma protein (Rb), thereby blocking cell cycle progression from G1 to S phase .
Study 1: Efficacy in Prostate Cancer Models
A study conducted on PC3 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased markers for early and late apoptosis.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models have shown that administration of this compound led to a marked decrease in tumor growth rates compared to control groups. The tumors were analyzed histologically, showing increased necrosis and decreased mitotic figures in treated groups .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound can be compared to structurally related molecules, such as the pyridazine and isoxazole derivatives reported in Molecules (2011) . Below is a systematic analysis:
Structural and Functional Differences
| Compound ID/Name | Core Structure | Key Substituents/Modifications | Hypothesized Impact on Properties |
|---|---|---|---|
| 3,5-dimethyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide (Target) | Pyridazine + Isoxazole | - Pyridin-2-ylamino group on pyridazine - Ethylamino linker - 3,5-dimethylisoxazole sulfonamide |
Enhanced solubility (sulfonamide group) and potential for hydrogen bonding with biological targets |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazine + Benzene | - Pyridazin-3-yl group - Phenethylamino linker - Ethyl ester |
Reduced solubility (ester group) but improved membrane permeability |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Pyridazine + Benzene | - 6-methylpyridazine substituent - Ethyl ester |
Increased steric hindrance; possible metabolic stability due to methyl group |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Isoxazole + Benzene | - 3-methylisoxazole - Thioether linker |
Enhanced electron-withdrawing effects (thioether) may alter binding affinity |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Isoxazole + Benzene | - Ether linker instead of thioether | Improved oxidative stability but reduced nucleophilicity |
Key Findings from Analogs
Bioactivity :
- Pyridazine derivatives (e.g., I-6230 and I-6232) demonstrated moderate kinase inhibitory activity in preliminary screens, suggesting that the pyridazine core contributes to target engagement .
- Isoxazole-containing compounds (e.g., I-6373, I-6473) showed varied efficacy in cell-based assays, likely due to differences in linker chemistry (thioether vs. ether) affecting redox interactions .
Solubility and Permeability :
- The sulfonamide group in the target compound may confer better aqueous solubility compared to ester-based analogs (e.g., I-6230), which are more lipophilic .
- Thioether linkers (I-6373) could enhance metabolic stability but may reduce solubility compared to ethers (I-6473) .
However, this may also increase synthetic complexity compared to rigid phenethyl-based analogs .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
